5-Nitropentan-1-ol 5-Nitropentan-1-ol
Brand Name: Vulcanchem
CAS No.: 21823-27-8
VCID: VC8255890
InChI: InChI=1S/C5H11NO3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2
SMILES: C(CC[N+](=O)[O-])CCO
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol

5-Nitropentan-1-ol

CAS No.: 21823-27-8

Cat. No.: VC8255890

Molecular Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

5-Nitropentan-1-ol - 21823-27-8

Specification

CAS No. 21823-27-8
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
IUPAC Name 5-nitropentan-1-ol
Standard InChI InChI=1S/C5H11NO3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2
Standard InChI Key UISXXYURSRKYST-UHFFFAOYSA-N
SMILES C(CC[N+](=O)[O-])CCO
Canonical SMILES C(CC[N+](=O)[O-])CCO

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

5-Nitropentan-1-ol, systematically named 5-nitro-pentan-1-ol, belongs to the nitro alcohol family. Its IUPAC name reflects the hydroxyl group at the first carbon and the nitro group at the fifth position of a pentane backbone (Fig. 1) . Synonyms include 5-Nitropentanol-1 and 5-nitro-pentan-1-ol, though these terms are less frequently used in contemporary literature .

Table 1. Key molecular descriptors of 5-Nitropentan-1-ol

PropertyValue
Molecular formulaC5H11NO3\text{C}_5\text{H}_{11}\text{NO}_3
Molecular weight133.146 g/mol
Exact mass133.074 g/mol
PSA (Polar Surface Area)66.05 Ų
LogP0.95

The compound’s polarity, indicated by a PSA of 66.05 Ų, facilitates interactions with polar solvents and catalytic surfaces .

Synthesis and Reaction Pathways

Nitroaldol Condensation

The nitroaldol (Henry) reaction is a cornerstone for synthesizing β-nitro alcohols. Although 5-Nitropentan-1-ol is not directly cited in the provided studies, its structure implies formation via condensation of nitromethane with a ketone. For instance, butanone reacts with nitromethane under DBU (1,8-diazabicycloundec-7-ene) catalysis to yield β,β-disubstituted nitroalkanes via elimination-addition sequences . Applying this methodology to pentan-2-one could theoretically produce 5-Nitropentan-1-ol, though steric and electronic factors may necessitate optimized conditions (e.g., solventless systems or fluoride-based catalysts) .

Table 2. Representative reaction conditions for nitro alcohol synthesis

SubstrateCatalystSolventYield (%)
CyclohexanoneK2_2CO3_3None60
ButanoneDBUTHF80

Acylation and Rearrangement

Nitro alcohols often undergo further functionalization. In a tandem acylation/ -rearrangement reported by Antonova et al., aliphatic nitro compounds like 4-nitro-3-phenylpentanal form α-oxygenated oximes upon treatment with acetic anhydride and acid . While 5-Nitropentan-1-ol’s reactivity in such pathways remains unexplored, its primary alcohol group could participate in esterification or oxidation reactions, expanding its utility in heterocycle synthesis .

Physicochemical Properties and Stability

Thermal Behavior

The boiling point of 5-Nitropentan-1-ol is undocumented, but its structural analog 5-nitropentan-2-one (CAS 22020-87-7) boils at 231.7°C under atmospheric pressure . Given the hydroxyl group’s hydrogen-bonding capacity, 5-Nitropentan-1-ol likely exhibits a higher boiling point than its ketone counterpart.

Solubility and Partitioning

With a logP of 0.95, 5-Nitropentan-1-ol demonstrates moderate lipophilicity, favoring dissolution in polar aprotic solvents like THF or DMF. This property aligns with its use in homogeneous catalytic systems, as seen in DBU-mediated reactions .

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